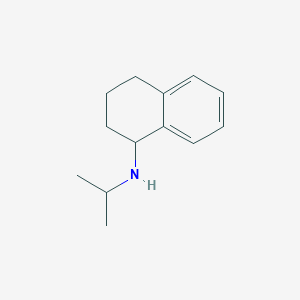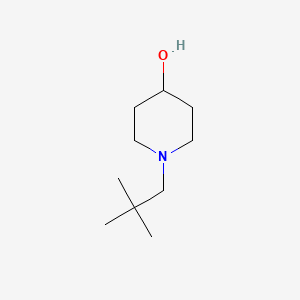
1-(Piperidine-2-carbonyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidine-2-carbonyl)piperidin-4-ol is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used in organic synthesis and pharmaceutical applications. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidine-2-carbonyl)piperidin-4-ol typically involves the reaction of piperidine derivatives under specific conditions. One common method involves the reaction of piperidine with carbonyl compounds to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-2-carbonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-(Piperidine-2-carbonyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including HIV and cancer.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 1-(Piperidine-2-carbonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to form strong interactions with its targets, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Piperidin-4-ol: A derivative of piperidine with a hydroxyl group at the fourth position.
Piperidin-2-ylcarbonyl derivatives: Compounds with similar carbonyl functional groups attached to the piperidine ring
Uniqueness
1-(Piperidine-2-carbonyl)piperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(4-hydroxypiperidin-1-yl)-piperidin-2-ylmethanone |
InChI |
InChI=1S/C11H20N2O2/c14-9-4-7-13(8-5-9)11(15)10-3-1-2-6-12-10/h9-10,12,14H,1-8H2 |
InChI Key |
YKYUZPONTWXQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


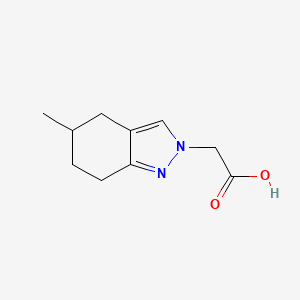
![8-Chloro-4-(4-methyl-1-piperazinyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1369752.png)

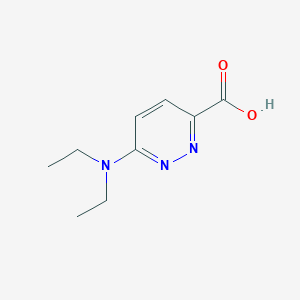


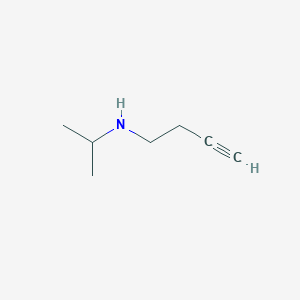
![5,6-Dimethylbenzo[d]thiazole-2-thiol](/img/structure/B1369776.png)



